![molecular formula C17H20N2O2S B2375209 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)-butanamide CAS No. 899588-98-8](/img/structure/B2375209.png)
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)-butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)-butanamide is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)-butanamide, as part of the butanamide derivatives, has been studied for its role as a dual inhibitor of cyclooxygenase and lipoxygenase pathways. This property makes it a potential therapeutic agent for pain and inflammation associated with conditions like osteoarthritis (Tordjman et al., 2003).
Synthesis and Biological Activity
The synthesis and biological activity of derivatives of this compound have been widely explored. For example, its derivatives have shown moderately good activities against lipoxygenase enzymes (Aziz‐ur‐Rehman et al., 2016). Another derivative was synthesized and characterized, showing promising in vitro activities like antimicrobial, anticancer, and antileishmanial activities, as well as urease inhibition (Sirajuddin et al., 2015).
Antioxidant and Anticancer Activity
The antioxidant and anticancer activities of certain derivatives have been explored, showing significant potential in these areas. Some derivatives have displayed antioxidant activity higher than that of ascorbic acid, as well as notable anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Gastric Acid Antisecretory Activity
Certain butanamide derivatives, which are structurally related to this compound, have demonstrated gastric acid antisecretory activity. This suggests potential applications in the treatment of gastric-related disorders (Ueda et al., 1991).
PET Imaging of MMPs
Fluorinated derivatives of butanamide, a class including this compound, have been synthesized for potential use in PET imaging of matrix metalloproteinases (MMPs), which are upregulated in various pathological processes (Wagner et al., 2007).
Dipeptidyl Peptidase IV Inhibition
Derivatives of butanamide have been investigated for their potential as dipeptidyl peptidase IV inhibitors, showing promise for the treatment of type 2 diabetes (Nitta et al., 2012).
Crystal Structure and Surface Analysis
The compound has been a subject of crystal structure studies, providing insights into its molecular interactions and potential pharmaceutical applications (Kumara et al., 2017).
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-3-16(22-15-10-4-12(18)5-11-15)17(20)19-13-6-8-14(21-2)9-7-13/h4-11,16H,3,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOINFDCEKBSEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
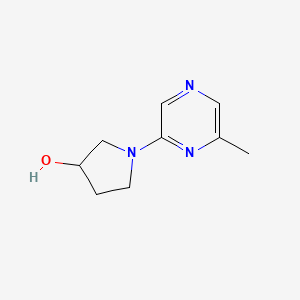
![N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2375129.png)
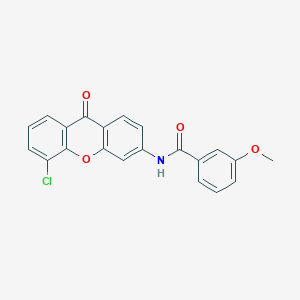
![2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2375131.png)
![(4Ar,7aS)-1-(2-chloroacetyl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2375133.png)
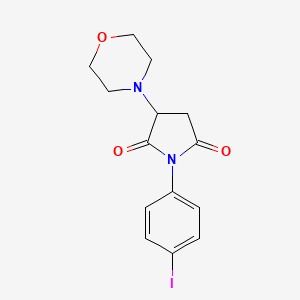
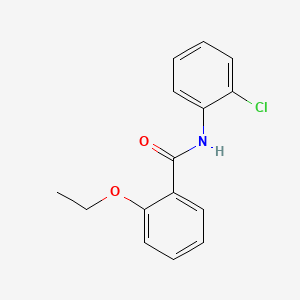
![N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2375138.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2375139.png)
![6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2375141.png)
acetic acid](/img/structure/B2375143.png)
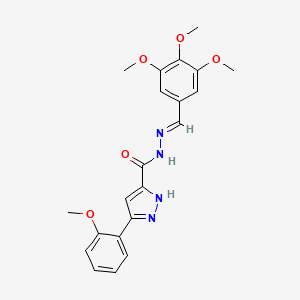
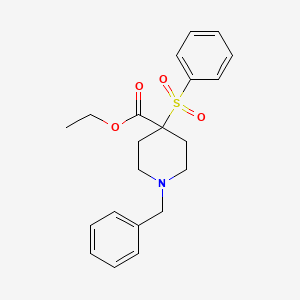
![N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2375149.png)
